An In-depth Technical Guide to Raspberry Ketone: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Raspberry Ketone: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raspberry ketone, a phenolic compound naturally occurring in red raspberries (Rubus idaeus), is a molecule of significant interest in the fields of flavor chemistry, cosmetics, and increasingly, in metabolic research. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of raspberry ketone. It details established experimental protocols for its chemical synthesis, purification, and analytical characterization. Furthermore, this document outlines key in vitro and in vivo methodologies to investigate its biological activities, with a particular focus on its effects on adipogenesis and lipid metabolism. The information is presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
Raspberry ketone, with the IUPAC name 4-(4-hydroxyphenyl)butan-2-one, is the primary compound responsible for the characteristic aroma of raspberries.[1] Its structure consists of a phenol (B47542) group attached to a butane-2-one moiety.
Table 1: Chemical Identifiers of Raspberry Ketone
| Identifier | Value |
| IUPAC Name | 4-(4-Hydroxyphenyl)butan-2-one[2][3] |
| Other Names | Rheosmin, Frambinone, Oxyphenalon[3] |
| CAS Number | 5471-51-2[2][3] |
| Chemical Formula | C₁₀H₁₂O₂[3] |
| Molecular Weight | 164.20 g/mol [3] |
| SMILES | CC(=O)CCc1ccc(O)cc1[3] |
Table 2: Physicochemical Properties of Raspberry Ketone
| Property | Value |
| Appearance | White to pale yellow crystalline solid[4] |
| Odor | Sweet, fruity, raspberry-like[4] |
| Melting Point | 82-84 °C[2][3][4] |
| Boiling Point | 200 °C at 760 mmHg[5]; 140-146 °C at 0.5 mmHg[2][3] |
| Solubility | Soluble in ethanol (B145695), ether, and volatile oils; Insoluble in water[6][7] |
| logP (o/w) | 0.94[5] |
| Flash Point | > 93.33 °C[8] |
Table 3: Spectroscopic Data of Raspberry Ketone
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.04 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.5 Hz, 2H), 2.82 (t, J=7.5 Hz, 2H), 2.74 (t, J=7.5 Hz, 2H), 2.14 (s, 3H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1, 28.9 |
| IR (KBr, cm⁻¹) | 3380 (O-H), 2925 (C-H), 1705 (C=O), 1605, 1515 (C=C aromatic) |
| Mass Spectrometry (ESI-MS) m/z | 163 [M-H]⁻ |
Synthesis and Purification
Due to its low natural abundance (1-4 mg per kg of raspberries), raspberry ketone is primarily produced synthetically for commercial use.[2] The most common synthetic route involves a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Experimental Protocol: Two-Step Synthesis of Raspberry Ketone
Step 1: Claisen-Schmidt Condensation to form 4-(4-hydroxyphenyl)but-3-en-2-one
This step involves the base-catalyzed reaction between 4-hydroxybenzaldehyde (B117250) and acetone (B3395972).[9][10]
-
Materials:
-
4-hydroxybenzaldehyde
-
Acetone
-
Ethanol (95%)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
-
Procedure:
-
In a suitable reaction flask, dissolve 4-hydroxybenzaldehyde in a minimal amount of 95% ethanol.
-
Add a molar excess of acetone to the solution.
-
While stirring, slowly add 10% aqueous NaOH solution to the mixture.
-
Continue stirring at room temperature for 2-4 hours, during which a yellow precipitate of 4-(4-hydroxyphenyl)but-3-en-2-one should form.[11]
-
Cool the reaction mixture in an ice bath to maximize precipitation.[12]
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess NaOH.
-
The crude product can be recrystallized from ethanol/water to improve purity.[13]
-
Step 2: Catalytic Hydrogenation to form 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)
This step reduces the carbon-carbon double bond of the enone intermediate.
-
Materials:
-
4-(4-hydroxyphenyl)but-3-en-2-one
-
Methanol (B129727) or Ethanol
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Nickel boride, or Rhodium on alumina)[6][7]
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration aid (e.g., Celite)
-
-
Procedure:
-
Dissolve the 4-(4-hydroxyphenyl)but-3-en-2-one in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add the hydrogenation catalyst (e.g., 5-10% w/w Pd/C).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude raspberry ketone.
-
Experimental Protocol: Purification by Recrystallization
-
Materials:
-
Procedure:
-
Transfer the crude raspberry ketone to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Analytical Characterization
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A typical mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[15]
-
-
Procedure:
-
Prepare a standard stock solution of raspberry ketone of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of working standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase or a compatible solvent.
-
Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10 µL), and detector wavelength (e.g., 280 nm).
-
Inject the standards and the sample.
-
Identify the raspberry ketone peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the purity of the sample by comparing the peak area to the calibration curve generated from the standards.
-
Biological Activity and In Vitro/In Vivo Analysis
Raspberry ketone has been investigated for its potential to modulate lipid metabolism and exert anti-obesity effects.[16] Key in vitro and in vivo models are employed to elucidate its mechanisms of action.
In Vitro Adipogenesis and Lipolysis Assays
The 3T3-L1 murine preadipocyte cell line is a widely used model to study adipogenesis.[2][17]
4.1.1. Experimental Protocol: 3T3-L1 Cell Culture and Differentiation
-
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine calf serum (BCS) or Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Differentiation-inducing cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.[2] Rosiglitazone can be added to enhance differentiation.[16][17]
-
Cell culture plates and flasks
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin until confluent.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS and the MDI cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2 days. Lipid droplets should become visible within the cells.
-
4.1.2. Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin in PBS
-
Oil Red O stock solution (0.5% in isopropanol)
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microscope
-
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering.
-
Stain the cells with the Oil Red O working solution for 10-15 minutes.[8]
-
Wash the cells extensively with water.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stain can be eluted with isopropanol, and the absorbance measured at approximately 510 nm.[3]
-
4.1.3. Experimental Protocol: Adiponectin Secretion Assay (ELISA)
-
Materials:
-
Conditioned media from differentiated 3T3-L1 adipocytes (treated with or without raspberry ketone)
-
Commercial mouse adiponectin ELISA kit
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatant from treated and untreated adipocytes.
-
Perform the ELISA according to the manufacturer's instructions.[5][6][18][19][20] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the concentration of adiponectin in the samples based on the standard curve.
-
4.1.4. Experimental Protocol: Norepinephrine-Induced Lipolysis Assay (Glycerol Release)
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer (or similar) with bovine serum albumin (BSA)
-
Norepinephrine (B1679862) solution
-
Commercial glycerol (B35011) assay kit
-
Microplate reader
-
-
Procedure:
-
Wash the differentiated adipocytes with PBS.
-
Incubate the cells in buffer with or without raspberry ketone for a pre-determined time.
-
Stimulate lipolysis by adding norepinephrine (e.g., 10 µM) and incubate for 1-3 hours.
-
Collect the incubation medium.
-
Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's protocol.[4][21][22][23] The principle often involves the enzymatic conversion of glycerol to a product that can be detected spectrophotometrically.
-
Normalize the glycerol release to the total protein or DNA content of the cells.
-
In Vivo Anti-Obesity Studies
Animal models, typically mice fed a high-fat diet, are used to assess the in vivo efficacy of raspberry ketone.[24][25]
4.2.1. Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
-
Animals:
-
Male C57BL/6J or ICR mice are commonly used.
-
-
Diet and Treatment:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups:
-
Control group: fed a standard chow diet.
-
High-fat diet (HFD) group: fed a diet with 45-60% of calories from fat.
-
HFD + Raspberry Ketone group(s): fed the HFD supplemented with different doses of raspberry ketone (e.g., 0.5%, 1%, or 2% of the diet, or administered by oral gavage at doses like 200 mg/kg body weight).[24][25][26][27]
-
-
Provide the respective diets and treatments for a period of several weeks (e.g., 8-12 weeks).
-
Monitor body weight, food intake, and general health regularly.
-
-
Outcome Measures:
-
Body Composition: Can be assessed using techniques like DEXA or by dissecting and weighing adipose tissue depots (e.g., epididymal, retroperitoneal) at the end of the study.
-
Blood Parameters: Collect blood samples to measure glucose, insulin, triglycerides, cholesterol, and adiponectin levels.
-
Histology: Adipose tissue and liver can be collected, fixed, and stained (e.g., with H&E) to examine adipocyte size and lipid accumulation (steatosis) in the liver.
-
Signaling Pathways and Molecular Mechanisms
The biological effects of raspberry ketone are attributed to its interaction with several key signaling pathways involved in metabolism.
PPARα Activation Pathway
Raspberry ketone has been suggested to act as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[28] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.
UCP1-Mediated Thermogenesis Pathway
In brown adipose tissue (BAT), raspberry ketone may promote thermogenesis by upregulating the expression of uncoupling protein 1 (UCP1).[15][29] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat instead of ATP.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for investigating the effects of raspberry ketone on 3T3-L1 adipocytes.
Conclusion
This technical guide provides a foundational resource for researchers working with raspberry ketone. The detailed information on its chemical properties, synthesis, purification, and analytical methods, combined with specific protocols for investigating its biological effects, is intended to facilitate further research into the potential applications of this multifaceted compound. The provided diagrams offer a visual representation of key pathways and workflows, aiding in the conceptualization and design of future experiments. As research into natural compounds for metabolic health continues to expand, a thorough understanding of the fundamental characteristics and experimental methodologies associated with molecules like raspberry ketone is paramount.
References
- 1. Effect of Raspberry Ketone on Normal, Obese and Health-Compromised Obese Mice: A Preliminary Study [agris.fao.org]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. content.abcam.com [content.abcam.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 19. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. abcam.com [abcam.com]
- 22. saibou.jp [saibou.jp]
- 23. zen-bio.com [zen-bio.com]
- 24. Anti-obese action of raspberry ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Sex-Specific Effects on Total Body Fat Gain with 4-Week Daily Dosing of Raspberry Ketone [4-(4-Hydroxyphenyl)-2-butanone] and Ketogenic Diet in Mice [mdpi.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Raspberry ketone induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
